molecular formula C13H15NO4 B3314088 Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate CAS No. 950110-33-5

Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate

Cat. No.: B3314088
CAS No.: 950110-33-5
M. Wt: 249.26 g/mol
InChI Key: VSUNXCVURZSUJJ-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate typically involves the reaction of ethyl acetoacetate with 3-methoxyaniline under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The general reaction scheme is as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with 3-methoxyaniline in the presence of an acid catalyst (e.g., hydrochloric acid) or a base catalyst (e.g., sodium hydroxide) to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 4-[(3-hydroxyphenyl)amino]-2-oxobut-3-enoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 4-[(3-chlorophenyl)amino]-2-oxobut-3-enoate: Similar structure but with a chlorine atom instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl (E)-4-(3-methoxyanilino)-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-18-13(16)12(15)7-8-14-10-5-4-6-11(9-10)17-2/h4-9,14H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUNXCVURZSUJJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=CNC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C/NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate
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Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate
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Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate
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Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate

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